6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-2-6-17(7-3-15)23(28)21-14-27(13-16-4-8-18(25)9-5-16)22-11-10-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWJOIDKMVFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves several steps. One common method includes the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions . Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. Compared to these, 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may exhibit unique properties due to its specific substituents, which can influence its antibacterial activity and pharmacokinetic profile .
Biological Activity
6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolinones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.
- Molecular Formula : C24H17F2NO3
- Molecular Weight : 405.4 g/mol
- InChIKey : GORGFJHTDFVKBL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and inflammatory responses. Studies have indicated that quinolinone derivatives can inhibit specific enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs), which play crucial roles in inflammatory pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by:
- Inhibiting cell proliferation : The compound has been shown to reduce the viability of various cancer cell lines, including breast and colon cancer cells.
- Modulating apoptotic pathways : It activates caspase cascades leading to programmed cell death.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cells (MDA-MB-231). The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The findings included:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- Mechanism : The compound was found to disrupt biofilm formation, which is critical for bacterial virulence.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | 15 µM | Induction of apoptosis |
| Antimicrobial | E. coli | 32 µg/mL | Disruption of cell membrane integrity |
| Antimicrobial | S. aureus | 16 µg/mL | Inhibition of biofilm formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
